molecular formula C8H8ClFO2 B8029429 1-Chloro-2,4-dimethoxy-3-fluorobenzene

1-Chloro-2,4-dimethoxy-3-fluorobenzene

Cat. No.: B8029429
M. Wt: 190.60 g/mol
InChI Key: BLFNQWKVLGVWKB-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimethoxy-3-fluorobenzene is a versatile fluorinated aromatic building block critical in synthetic and medicinal chemistry. Its unique structure, featuring halogen and alkoxy substituents, makes it a valuable precursor for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . Researchers utilize this compound and its analogs as key intermediates in the synthesis of methoxylated derivatives of environmental contaminants like polychlorinated biphenyls (PCBs) . These synthetic metabolites are essential reference standards for environmental biomonitoring and toxicological studies, helping to elucidate the health effects of environmental pollutants . The fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr), allowing for further functionalization, while the methoxy groups can serve as protected hydroxyl functionalities or be modified to other valuable groups . This reagent is provided for research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information is provided for research purposes and is believed to be accurate, but users must verify specifications and suitability for their specific application prior to use.

Properties

IUPAC Name

1-chloro-3-fluoro-2,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFNQWKVLGVWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxylation of Halogenated Precursors

Nucleophilic displacement of nitro or halogen groups by methoxide offers a pathway to install methoxy functionalities. For instance, 1-chloro-3-fluoro-2-nitro-4-methoxybenzene undergoes methoxylation at the para-nitro position using potassium methoxide in dimethyl sulfoxide (DMSO).

Optimized parameters :

  • Substrate : 1-chloro-3-fluoro-2-nitro-4-methoxybenzene

  • Reagent : KOMe (2.5 equiv)

  • Solvent : DMSO, 120°C, 8 hours

  • Yield : 68% (theoretical)

This method mirrors the nitration/hydrogenation sequence used in 1-chloro-3,4-difluorobenzene synthesis, where nitro intermediates are reduced to anilines before functionalization.

Friedel-Crafts Alkylation and Functionalization

Methoxy Group Installation

Friedel-Crafts alkylation using methanol and boron trifluoride introduces methoxy groups into chlorinated precursors. For example, 1-chloro-3-fluorobenzene reacts with methanol in the presence of BF₃ to form 1-chloro-3-fluoro-4-methoxybenzene, which undergoes further methoxylation.

Limitations :

  • Regioselectivity : Methoxy groups preferentially occupy para positions relative to electron-withdrawing halogens.

  • Catalyst load : Excess BF₃ leads to demethylation.

Comparative Analysis of Synthesis Routes

Method Starting Material Key Step Yield Advantages
Diazonium decomposition2,4-dimethoxyanilineThermal decomposition45–60%High regioselectivity
Sandmeyer chlorination3-fluoro-2,4-dimethoxyanilineCopper catalysis27–35%Stepwise control
Nucleophilic substitutionNitro precursorsKOMe in DMSO50–68%Compatible with electron-deficient rings

Challenges and Optimization Strategies

Regioselectivity Conflicts

Methoxy groups activate the ring toward electrophilic substitution but direct incoming electrophiles to ortho/para positions. Competing directing effects between methoxy, chloro, and fluoro substituents necessitate protective group strategies or sequential functionalization.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., sulfolane) enhance fluoride reactivity in halogen exchange, while ethereal solvents stabilize diazonium intermediates . Decomposition above 200°C risks demethylation, necessitating precise thermal control.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-dimethoxy-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-2,4-dimethoxy-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-2,4-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity towards nucleophiles. The compound can form intermediates such as benzenonium ions, which further react to yield substituted products .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Physical State Solubility Key Properties
1-Chloro-2,4-dinitrobenzene Cl, NO₂ (1,2,4-positions) 202.55 Solid Soluble in organic solvents (ether, benzene) High toxicity (rat oral LD₅₀: 1070 mg/kg), mutagenic
2-Chloro-1-fluoro-4-methoxybenzene Cl, F, -OCH₃ (1,2,4-positions) ~160.58 (estimated) Liquid/Solid Low water solubility Moderate reactivity in SNAr reactions
1-Chloro-4-(difluoromethyl)-2-fluorobenzene Cl, F, CF₂H (1,2,4-positions) 180.55 Liquid Insoluble in water High logP (3.3), lipophilic
This compound (hypothetical) Cl, F, -OCH₃ (1,3,2,4-positions) ~190.59 (estimated) Solid Likely soluble in DMSO, ethanol Electron-rich due to methoxy groups

Key Observations :

  • Electron-withdrawing vs. donating groups: Nitro (-NO₂) groups in 1-Chloro-2,4-dinitrobenzene increase electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) .
  • Toxicity : Nitro-substituted compounds (e.g., 1-Chloro-2,4-dinitrobenzene) exhibit higher acute toxicity (e.g., LD₅₀: 1070 mg/kg in rats) compared to methoxy- or difluoromethyl-substituted derivatives .
  • Lipophilicity : Difluoromethyl groups (as in 1-Chloro-4-(difluoromethyl)-2-fluorobenzene) enhance lipophilicity (logP = 3.3), favoring membrane permeability in drug design .

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-2,4-dimethoxy-3-fluorobenzene?

The synthesis typically involves sequential functionalization of a benzene ring. A methodological approach includes:

Methoxy Group Introduction : Use nucleophilic aromatic substitution (SNAr) with methoxide ions under controlled temperature (e.g., 60–80°C) to install methoxy groups at positions 2 and 4 .

Fluorination : Employ electrophilic fluorination agents (e.g., Selectfluor®) in polar aprotic solvents (e.g., DMF) at room temperature to introduce fluorine at position 3 .

Chlorination : Utilize Friedel-Crafts chlorination or direct electrophilic substitution with Cl₂/FeCl₃ at low temperatures (0–5°C) to add chlorine at position 1.
Key Considerations : Monitor regioselectivity using computational tools (e.g., DFT calculations) to predict substituent effects on reaction pathways .

Q. How can the purity and structure of this compound be verified?

  • Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity.
  • Spectroscopy :
    • NMR : Analyze ¹⁹F NMR for fluorine environment (δ ≈ -110 to -120 ppm) and ¹H NMR for methoxy protons (δ ~3.8–4.0 ppm).
    • X-ray Crystallography : Resolve crystal structures using SHELX software for unambiguous confirmation of substituent positions .
  • Elemental Analysis : Verify C, H, Cl, and F percentages (±0.3% tolerance).

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods and closed systems to minimize vapor exposure .
  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. For spills, use respirators with organic vapor cartridges .
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent degradation .
  • Disposal : Follow EPA guidelines for halogenated aromatic waste (incineration with scrubbers) .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for derivatives of this compound?

  • Retrosynthesis Planning : Use AI-driven platforms (e.g., Reaxys/Pistachio) to prioritize routes based on atom economy and step count .
  • Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity with biological targets (e.g., DNA gyrase for antimicrobial studies) .
  • Regioselectivity Analysis : Apply DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and predict electrophilic attack sites .

Q. How do substituents influence the compound’s biological activity?

A study on structurally similar compounds (e.g., 1-chloro-2-isocyanatoethane derivatives) revealed:

Substituent Gram-Positive Activity Gram-Negative Activity
MorpholineHigh (MIC: 2 µg/mL)Low (MIC: >64 µg/mL)
PiperazineModerate (MIC: 16 µg/mL)None
ThiomorpholineLow (MIC: 32 µg/mL)None
Mechanistic Insight : Electron-withdrawing groups (e.g., Cl, F) enhance interaction with bacterial enzymes via halogen bonding .

Q. What strategies resolve contradictions in spectral data for structural analogs?

  • Cross-Validation : Compare ¹H-¹³C HSQC and HMBC NMR data to confirm coupling patterns and avoid misassignment of methoxy/fluoro groups.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., ¹⁹F → ²H) to isolate overlapping signals .
  • Crystallographic Refinement : Use SHELXL for high-resolution structure determination, especially when substituent orientations are ambiguous .

Q. How can reaction byproducts be minimized during synthesis?

  • Temperature Control : Maintain chlorination steps below 5°C to reduce di- or tri-substituted byproducts .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve selectivity for mono-chlorination.
  • In Situ Monitoring : Use FT-IR to track intermediate formation (e.g., C–F stretch at 1250 cm⁻¹) and adjust reagent stoichiometry dynamically.

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